1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a quinoline core, which is known for its diverse biological activities, and an oxadiazole ring, which is often incorporated into molecules to enhance their pharmacological properties.
Scientific Research Applications
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Preparation Methods
The synthesis of 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline core. One common synthetic route starts with the condensation of 2-fluorobenzohydrazide with ethyl acetoacetate to form the oxadiazole ring. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be compared with other similar compounds, such as:
1-ethyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding affinity.
1-ethyl-3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The presence of a bromine atom can lead to different pharmacological properties and reactivity.
1-ethyl-3-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of the oxadiazole and quinoline moieties, along with the presence of the fluorine atom, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-2-23-11-14(17(24)13-8-4-6-10-16(13)23)19-21-18(22-25-19)12-7-3-5-9-15(12)20/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMBJAZXYYSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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